molecular formula C4H8N2O2 B7883572 dimethyl[(1E)-2-nitroethenyl]amine

dimethyl[(1E)-2-nitroethenyl]amine

Cat. No.: B7883572
M. Wt: 116.12 g/mol
InChI Key: JKOVQYWMFZTKMX-UHFFFAOYSA-N
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Description

dimethyl[(1E)-2-nitroethenyl]amine is an organic compound with the molecular formula C4H8N2O2. It is also known as 1-dimethylamino-2-nitroethylene. This compound is characterized by the presence of a nitro group (-NO2) and a dimethylamino group (-N(CH3)2) attached to an ethylene backbone. It is a crystalline solid with an orange color and is used as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

dimethyl[(1E)-2-nitroethenyl]amine can be synthesized through a one-step reaction involving nitromethane and N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction is carried out in methanol at 80°C for one hour. After the reaction is complete, the mixture is cooled to 0°C to precipitate the product, which is then filtered and dried under reduced pressure .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route as the laboratory method. The reaction conditions are optimized for large-scale production, ensuring high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

dimethyl[(1E)-2-nitroethenyl]amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or other amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of N,N-dimethyl-2-aminoethenamine.

    Substitution: Formation of substituted ethenamines depending on the nucleophile used.

Scientific Research Applications

dimethyl[(1E)-2-nitroethenyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of dimethyl[(1E)-2-nitroethenyl]amine involves its interaction with molecular targets through its nitro and dimethylamino groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-nitrovinylamine
  • N,N-Dimethyl-2-nitroethenamine
  • 1-Nitro-2-(dimethylamino)ethylene

Uniqueness

dimethyl[(1E)-2-nitroethenyl]amine is unique due to its specific combination of a nitro group and a dimethylamino group on an ethylene backbone. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

N,N-dimethyl-2-nitroethenamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c1-5(2)3-4-6(7)8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOVQYWMFZTKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101305769
Record name N,N-Dimethyl-2-nitroethenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190-92-7
Record name N,N-Dimethyl-2-nitroethenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-2-nitroethenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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